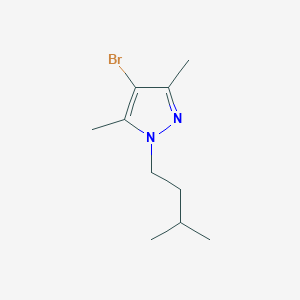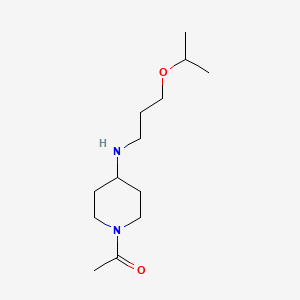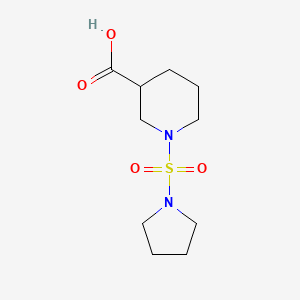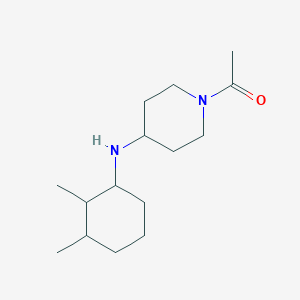![molecular formula C13H9N3O2 B1293143 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011355-77-3](/img/structure/B1293143.png)
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a phenyl group attached to the pyrazole ring and a carboxylic acid group at the 7-position of the pyrimidine ring. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds Pyrazolo[1,5-a]pyrimidines have been associated with significant biological and pharmacological activities, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects .
Mode of Action
The synthesis of pyrazolo[1,5-a]pyrimidines allows for structural modifications at various positions, which could influence their interaction with targets .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it is likely that multiple pathways could be affected .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with a range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of an aminopyrazole with a suitable β-dicarbonyl compound. One common method involves the use of 3-aminopyrazole and ethyl benzoylacetate under acidic conditions to form the desired product. The reaction proceeds through an initial condensation followed by cyclization and subsequent oxidation to yield the carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl group and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific photophysical properties.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Similar structure with a methyl group at the 7-position.
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrazolo[1,5-a]pyridine ring system.
Uniqueness
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRXYZWKKFOYSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)


![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)




![1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1293079.png)
![2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1293083.png)
